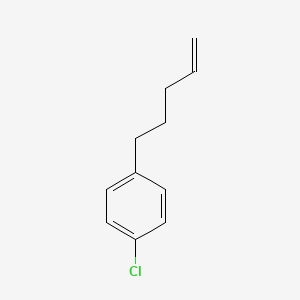
5-(4-Chlorophenyl)-1-pentene
Overview
Description
“5-(4-Chlorophenyl)-1-pentene” is a compound that contains a chlorophenyl group. This suggests that it might have properties similar to other chlorophenyl compounds. For instance, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole is a compound that has been characterized by various spectroscopic techniques .
Synthesis Analysis
While specific synthesis information for “5-(4-Chlorophenyl)-1-pentene” was not found, a related compound, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, was synthesized starting from 4-chlorobenzoic acid in a six-step process .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was reported to be characterized by various spectroscopic techniques and single-crystal X-ray diffraction . The structural geometry, electronic properties, and frontier molecular orbitals were calculated using density functional theory .
Chemical Reactions Analysis
While specific chemical reactions involving “5-(4-Chlorophenyl)-1-pentene” were not found, a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, was studied using density functional theory .
Scientific Research Applications
Structural Analysis and DFT Calculations
The compound “5-(4-Chlorophenyl)-1-pentene” can be used in structural analysis and Density Functional Theory (DFT) calculations . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using DFT at B3LYP level 6-31+ G(d,p), 6-31++ G(d,p) and 6-311+ G(d,p) basis sets in the ground state . This provides valuable insight experimentally and theoretically, for designing new chemical entities to meet the demands of specific applications .
Spectroscopic Techniques
This compound is characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS . These techniques help in understanding the molecular structure and provide an insight into the reaction pathways and chemical mechanisms .
Molecular Electrostatic Potential Mapping
The compound is used in Molecular Electrostatic Potential (MEP) mapping . The MEP map of the compound is produced using the optimized structures . This helps in understanding the movement of π-electron cloud from donor to acceptor .
Synthesis of Derivatives
“5-(4-Chlorophenyl)-1-pentene” is used as a starting material in the synthesis of various derivatives . For example, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized starting from 4-chlorobenzoic acid .
Antiviral Activity
Some derivatives of “5-(4-Chlorophenyl)-1-pentene”, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have shown certain anti-tobacco mosaic virus activity . This suggests potential applications in the development of antiviral drugs .
Nonlinear Optics
The compound “5-(4-Chlorophenyl)-1-pentene” has potential applications in Nonlinear Optics (NLO) . The compound exhibited n→π* UV absorption peak of UV cutoff edge, and a great magnitude of the first-order hyperpolarizability was observed .
Future Directions
properties
IUPAC Name |
1-chloro-4-pent-4-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBNAZJGCLFBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-1-pentene | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

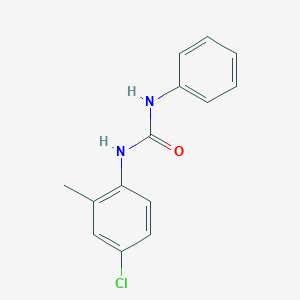
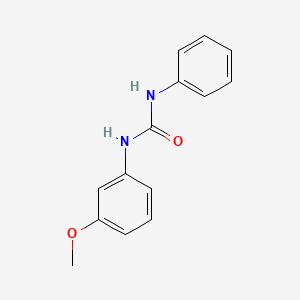
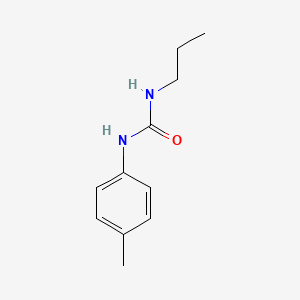
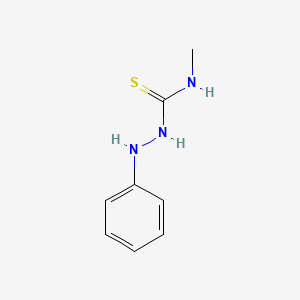
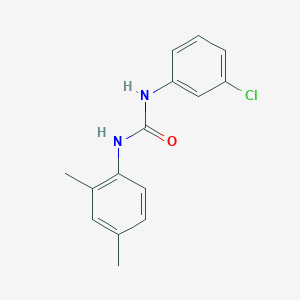
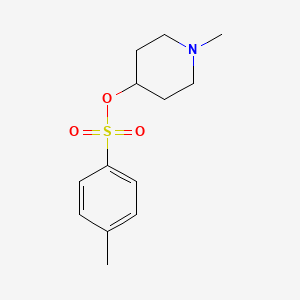
![Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B3335680.png)
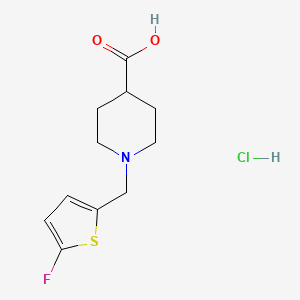
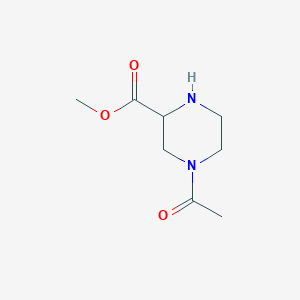
![3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3335711.png)
![[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3335716.png)
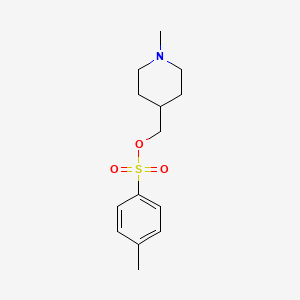
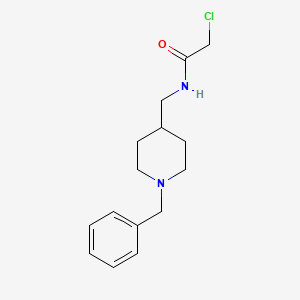
![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester](/img/structure/B3335739.png)